

vicriviroc pharmacoeconomic analysis other antiretrovirals

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Compound Focus: Vicriviroc

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Vicriviroc Clinical Profile from Available Studies

The table below summarizes key clinical data on **Vicriviroc** from the identified studies, which may serve as a foundation for an economic analysis.

Parameter	Details / Findings
Drug Class	Investigational CCR5 antagonist [1] [2]
Key Efficacy	In treatment-experienced patients with R5-tropic virus, higher Vicriviroc exposure (C _{min} >54 ng/mL or AUC >1460 ng•hr/mL) was associated with a significantly greater viral load drop (1.35 log ₁₀ copies/mL) at Week 2 [1]. Through 3 years of follow-up in a phase 2 trial, 49% of subjects who achieved viral suppression did not experience a confirmed viral rebound [3].
Safety & Limitations	Active only against CCR5-tropic (R5) HIV-1 strains [3] [4]. In a long-term study, 29% of subjects developed a shift to dual/mixed-tropic virus, and Vicriviroc resistance was detected in 6 subjects. Nine subjects discontinued due to adverse events, and malignancies (including lymphomas) were noted, though a direct causal link to the drug was not established [3].

Key Experimental Protocols from the Literature

For researchers aiming to conduct a new pharmaco-economic study, understanding the methodologies from prior clinical trials is essential. Here are the protocols from the cited **Vicriviroc** studies.

- **Study Design (ACTG A5211):** This was a **double-blind, randomized, placebo-controlled phase 2 trial** in treatment-experienced HIV-infected subjects. Participants were randomized to receive **Vicriviroc** (5, 10, or 15 mg) or a placebo, added to their failing regimen for 14 days. After this period, an optimized background regimen (OBT) was instituted based on resistance testing, while the study drug or placebo was continued [1] [3].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** A **population pharmacokinetic model** was developed using non-linear mixed-effects modeling (e.g., NONMEM). The model integrated sparse drug concentration data from HIV-positive subjects with intensive PK data from phase 1 studies. An **inhibitory E_{max} model** was then used to explore the relationship between **Vicriviroc** exposure (C_{min} and AUC) and viral load response. **Recursive partitioning** was applied to identify exposure breakpoints associated with virologic success [1].
- **Antiviral Activity Assessment (Preclinical):** The **peripheral blood mononuclear cell (PBMC) replication assay** was used. Briefly, PBMCs from healthy donors were stimulated, infected with HIV-1 in the presence of serial dilutions of **Vicriviroc**, and cultured. Viral replication was quantified by measuring p24 antigen in the supernatants. The **50% and 90% effective concentrations (EC_{50} and EC_{90})** were determined using appropriate software [2].

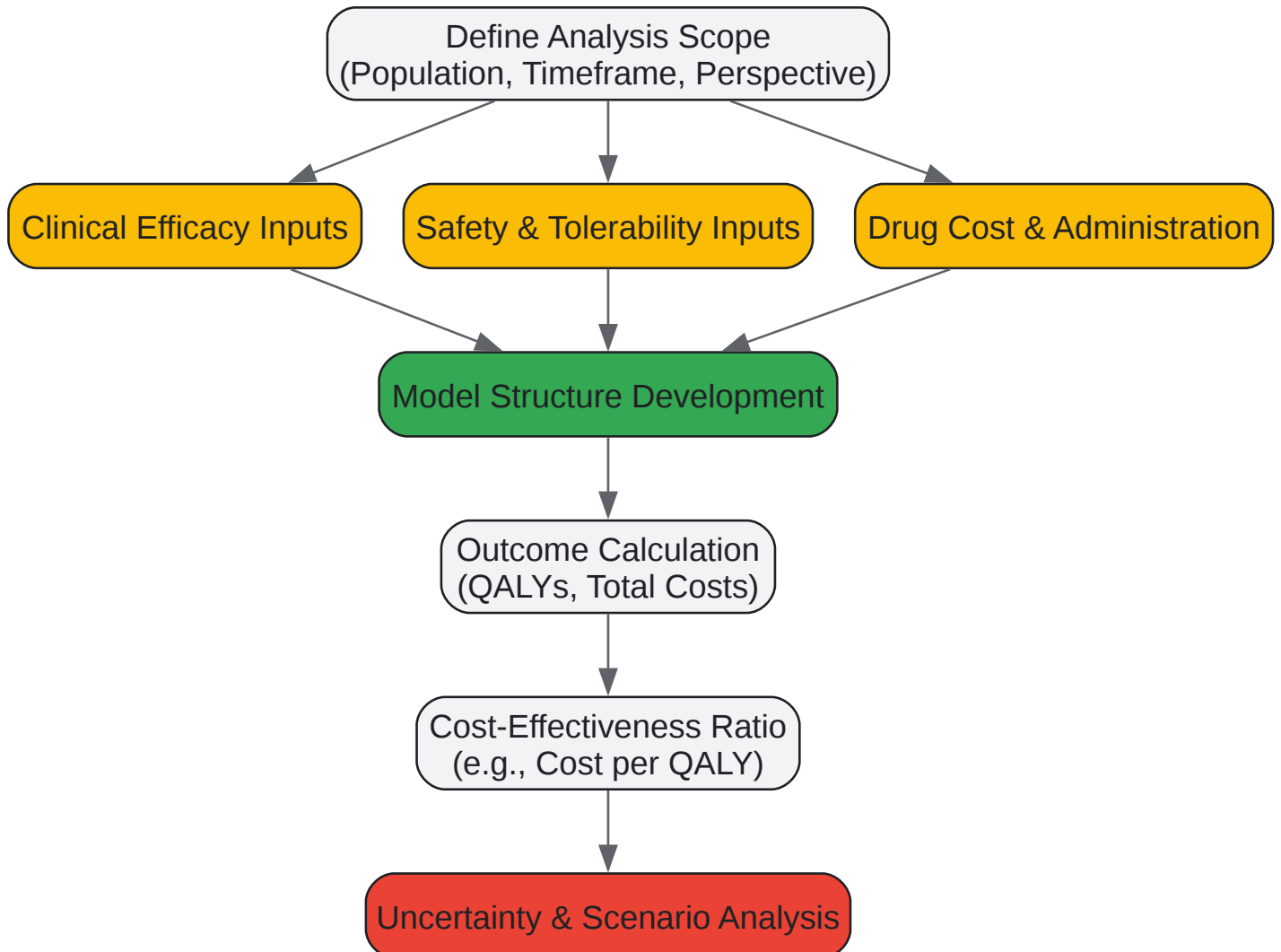
Broader Context of Antiretroviral Costs

Although a direct comparison for **Vicriviroc** is unavailable, recent literature highlights the significant role of drug costs in HIV care and the impact of generics, which is a critical factor in any pharmaco-economic analysis.

- **Cost Savings from Generic Antiretrovirals:** A 2025 study from the Netherlands found that the introduction of generic antiretrovirals led to a **22.5% reduction in the cost per patient per year** (from €9,488 in 2016 to €7,352 in 2022) despite an increase in the number of patients treated. This was driven by high compliance with generic substitution where available [5].
- **Economic Burden in the U.S.:** A 2023 study of a commercially insured U.S. population reported that the mean all-cause healthcare cost for adults newly diagnosed with HIV was **\$2,657 per patient per month**. Pharmacy costs accounted for 47% of this total, underscoring the substantial economic weight of antiretroviral therapy [6].

How to Proceed with a Pharmacoeconomic Analysis

Since a ready-made analysis was not found, constructing one would require synthesizing data from various sources. The following workflow outlines the key steps and components for building a comprehensive pharmacoeconomic model for an investigational drug like **Vicriviroc**.



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To fill the identified evidence gaps, you could:

- **Utilize Clinical Data:** Use the efficacy and safety rates from the clinical studies in [1] and [3] as inputs for your model.

- **Model Comparator Drugs:** Source similar clinical and cost data for established antiretrovirals (e.g., other CCR5 antagonists like Maraviroc, integrase inhibitors) from published trials, health technology assessment (HTA) reports, and drug formularies.
- **Incorporate Cost and Utility Data:** Attach local drug acquisition costs, costs of managing adverse events, and health state utility weights (e.g., from the literature or quality-of-life studies) to the model's clinical parameters.

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